Imidazoleacetic acid riboside

Catalog No.
S581635
CAS No.
29605-99-0
M.F
C10H14N2O6
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazoleacetic acid riboside

CAS Number

29605-99-0

Product Name

Imidazoleacetic acid riboside

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1

InChI Key

AHPWEWASPTZMEK-PEBGCTIMSA-N

SMILES

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O

Synonyms

IAA-R, imidazoleacetic acid riboside, ribosylimidazole acetic acid, ribosylimidazole-4-acetic acid

Canonical SMILES

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O

Isomeric SMILES

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O

Imidazoleacetic acid riboside is an organic compound classified as an imidazole ribonucleoside. Its chemical formula is C10H14N2O6C_{10}H_{14}N_{2}O_{6}, and it has a molecular weight of approximately 258.228 g/mol. This compound features a ribosyl moiety linked to an imidazole ring at the C-1 position, distinguishing it from other nucleosides and nucleotides, particularly those that do not include benzimidazole structures . Imidazoleacetic acid riboside is primarily recognized as a metabolite, playing a vital role in various biological processes within organisms, including mammals .

. One key pathway begins with the transamination of histidine, leading to the production of imidazoleacetic acid, which can then be ribosylated to form imidazoleacetic acid riboside. This reaction utilizes adenosine triphosphate as an energy source, marking a unique mechanism in mammals . Additionally, imidazoleacetic acid riboside can undergo dephosphorylation by various phosphatases, resulting in the formation of its terminal metabolite, imidazoleacetic acid ribotide .

Imidazoleacetic acid riboside exhibits significant biological activity, particularly in the central nervous system. It has been identified as a potential neurotransmitter or neuromodulator, influencing neuronal function and signaling pathways. Studies indicate that it binds to specific receptors in the brain, contributing to neurochemical processes involved in regulating blood pressure and sympathetic drive . Furthermore, its presence has been detected in various tissues, highlighting its physiological importance.

The synthesis of imidazoleacetic acid riboside can be achieved through several methods:

  • Transamination Reaction: Starting from histidine, this reaction leads to the formation of imidazoleacetic acid.
  • Ribosylation: The addition of a ribose moiety to imidazoleacetic acid results in the formation of imidazoleacetic acid riboside.
  • Enzymatic Pathways: Specific enzymes facilitate these reactions, utilizing ATP as a cofactor for energy.

These methods reflect the compound's complex biosynthetic pathways that are critical for its biological functions .

Imidazoleacetic acid riboside has several applications in both research and potential therapeutic contexts:

  • Neuroscience Research: Due to its role as a neurotransmitter, it is studied for its effects on neuronal signaling and potential implications in neurodegenerative diseases.
  • Metabolic Studies: As a primary metabolite, it is used in studies examining metabolic pathways involving nucleotides and amino acids.
  • Pharmacological Investigations: Its interaction with receptors makes it a candidate for exploring new drug therapies targeting neurological disorders .

Research on imidazoleacetic acid riboside has focused on its interactions with various receptors and proteins:

  • Receptor Binding: It exhibits binding affinity to imidazoline receptors and purinergic receptors, indicating its potential role in modulating physiological responses .
  • Calcium-Dependent Release: Studies have shown that it can induce calcium-dependent release in neuronal environments, suggesting its involvement in synaptic transmission .
  • Pharmacokinetics: Investigations into how it is metabolized and excreted help understand its pharmacological properties and therapeutic potential .

Several compounds share structural similarities with imidazoleacetic acid riboside. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
Imidazoleacetic AcidC5_{5}H6_{6}N4_{4}O2_{2}Precursor to imidazoleacetic acid riboside; simpler structure without ribose.
HistidineC6_{6}H9_{9}N3_{3}O2_{2}Amino acid precursor; involved in protein synthesis.
Adenosine TriphosphateC10_{10}H12_{12}N5_{5}O13_{13}P3_{3}Energy carrier; contains multiple phosphate groups unlike imidazoleacetic acid riboside.
GuanosineC10_{10}H13_{13}N5_{5}O5_{5}Another nucleoside; differs by having guanine instead of an imidazole ring.

Imidazoleacetic acid riboside's uniqueness lies in its specific structure that combines the properties of both nucleotides and amino acids, allowing it to function effectively as a neurotransmitter while also participating in metabolic processes .

Physical Description

Solid

XLogP3

-2.1

Other CAS

29605-99-0

Wikipedia

(1-Ribosylimidazole)-4-acetate

Dates

Modify: 2024-04-14

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